molecular formula Cl2 B080892 Chlorine, isotope of mass 37, at. CAS No. 13981-73-2

Chlorine, isotope of mass 37, at.

Cat. No.: B080892
CAS No.: 13981-73-2
M. Wt: 73.931805 g/mol
InChI Key: KZBUYRJDOAKODT-XPULMUKRSA-N
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Description

Chlorine-37 is one of the stable isotopes of chlorine, the other being chlorine-35. Its nucleus contains 17 protons and 20 neutrons, giving it a total of 37 nucleons. Chlorine-37 accounts for approximately 24.23% of natural chlorine, with chlorine-35 making up the remaining 75.77% . This isotope has significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorine-37 is not typically synthesized in a laboratory setting due to its natural abundance. it can be isolated from natural chlorine sources through isotopic separation techniques such as gas diffusion or centrifugation.

Industrial Production Methods

This process produces chlorine gas, sodium hydroxide, and hydrogen gas . The isotopic composition of chlorine produced industrially reflects the natural abundance of chlorine-37 and chlorine-35.

Chemical Reactions Analysis

Types of Reactions

Chlorine-37, like other chlorine isotopes, undergoes various chemical reactions, including:

    Oxidation: Chlorine can act as an oxidizing agent, reacting with metals to form metal chlorides.

    Reduction: Chlorine can be reduced to chloride ions in reactions with reducing agents.

    Substitution: Chlorine can participate in substitution reactions, particularly in organic chemistry, where it replaces hydrogen atoms in hydrocarbons.

Common Reagents and Conditions

    Oxidation: Chlorine reacts with sodium to form sodium chloride.

    Reduction: Chlorine can be reduced by hydrogen gas to form hydrochloric acid.

    Substitution: Chlorine reacts with methane in the presence of ultraviolet light to form chloromethane and hydrogen chloride.

Major Products Formed

    Oxidation: Metal chlorides (e.g., sodium chloride).

    Reduction: Hydrochloric acid.

    Substitution: Chlorinated hydrocarbons (e.g., chloromethane).

Scientific Research Applications

Chlorine-37 has several scientific research applications:

Comparison with Similar Compounds

Chlorine-37 can be compared with other chlorine isotopes, particularly chlorine-35:

    Chlorine-35: This isotope has 17 protons and 18 neutrons, making it lighter than chlorine-37.

    Uniqueness: The primary difference between chlorine-37 and chlorine-35 lies in their atomic mass and neutron count.

Similar Compounds

Properties

CAS No.

13981-73-2

Molecular Formula

Cl2

Molecular Weight

73.931805 g/mol

InChI

InChI=1S/Cl2/c1-2/i1+2,2+2

InChI Key

KZBUYRJDOAKODT-XPULMUKRSA-N

SMILES

ClCl

Isomeric SMILES

[37Cl][37Cl]

Canonical SMILES

ClCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphite-chloride kinetic complex was prepared by adding chlorine and triphenyl phosphite (36.8 ml., 3.5 equivalents per equivalent of cephem sulfoxide used below -22.3 g.) simultaneously to 150 ml. of methylene chloride at about -20° to about -10° C., maintaining a pale yellow color in the reaction mixture throughout the co-addition. With the addition of the last drops of triphenyl phosphite to the mixture, it gave a negative starch-iodide test for chlorine. After cooling the mixture to -25° C., 5.1 ml. of amylene and subsequently 22.3 gm. of 4'-nitrobenzyl 7-phenoxyacetamido-3-hydroxy-3-cephem-4-carboxylate, 1-oxide were added. After stirring 25 minutes at -15° to -10° C., the dropwise addition of 11 ml. (3.4 equivalents per equivalent of cephem sulfoxide) of pyridine in 30 ml. of methylene chloride was begun. Pyridine addition was extended over 53 minutes. Fifteen minutes after pyridine addition was complete, 37 ml. (10 equivalents) of isobutanol was added and HCl was bubbled into the reaction mixture for 6 minutes. The title product crystallized from solution and was isolated by filtration, washed with 100 ml. of methylene chloride and dried in vacuo. Yield--6.4 g. (37%).
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Synthesis routes and methods II

Procedure details

A solution of chlorine in CCl4 is prepared by condensing 4.38 ml liquified Cl2 at dry-ice temperature, and then adding 75 ml CCl4 at -10° to it. To this solution at 0° is added two small crystals of iodine, and then 10.0 g 2-mercaptopyrimidine in 35 ml CCl4 dropwise over 1.5 hours. After stirring another hour, the solvent, excess Cl2 and HCl are evaporated in vacuo, leaving 5.I as residue.
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Synthesis routes and methods III

Procedure details

Using the method of Example 1, 11.9 g (0.1 mol) of benzoxazole were reacted, with addition of 0.5 g of montmorillonite KSF, with chlorine gas at 100° C. After addition of 1.1 times the molar amount of chlorine gas, GC showed complete conversion into 2-chlorobenzoxazole. Further introduction of chlorine gas (an additional 1.0 times the molar amount) at 120-125° C. resulted in 80.6% conversion into 2,6-dichlorobenzoxazole.
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Synthesis routes and methods IV

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
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